molecular formula C12H15N3O3 B12300883 Ethyl 3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate

Ethyl 3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate

Cat. No.: B12300883
M. Wt: 249.27 g/mol
InChI Key: CKMYNJARBDZYHV-GXDHUFHOSA-N
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Description

The compound with the molecular formula C12H15N3O3 triallyl isocyanurate . It is a versatile chemical used in various industrial applications due to its unique properties. Triallyl isocyanurate is a triazine derivative, characterized by the presence of three allyl groups attached to a triazine ring. This compound is known for its excellent thermal stability and resistance to chemical degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triallyl isocyanurate can be synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of a base such as sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction proceeds through the substitution of chlorine atoms in cyanuric chloride with allyl groups, resulting in the formation of triallyl isocyanurate .

Industrial Production Methods

In industrial settings, triallyl isocyanurate is produced using a similar synthetic route but on a larger scale. The process involves the continuous addition of cyanuric chloride and allyl alcohol to a reactor, along with a base to facilitate the reaction. The product is then purified through distillation and crystallization to obtain high-purity triallyl isocyanurate .

Chemical Reactions Analysis

Types of Reactions

Triallyl isocyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce different allyl derivatives .

Scientific Research Applications

Triallyl isocyanurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triallyl isocyanurate involves its ability to form cross-links between polymer chains, enhancing the thermal and mechanical properties of the resulting materials. The molecular targets include the functional groups in the polymer chains, which react with the allyl groups in triallyl isocyanurate to form stable covalent bonds. This cross-linking process improves the durability and resistance of the materials to heat and chemical degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triallyl isocyanurate stands out due to its superior thermal stability and resistance to chemical degradation compared to other similar compounds. Its unique structure allows for efficient cross-linking, making it highly valuable in the production of high-performance materials .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl (3E)-3-(carbamoylhydrazinylidene)-3-phenylpropanoate

InChI

InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(14-15-12(13)17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,15,17)/b14-10+

InChI Key

CKMYNJARBDZYHV-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)C/C(=N\NC(=O)N)/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CC(=NNC(=O)N)C1=CC=CC=C1

Origin of Product

United States

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